molecular formula C5H9ClO3 B029452 Chloromethyl isopropyl carbonate CAS No. 35180-01-9

Chloromethyl isopropyl carbonate

Cat. No.: B029452
CAS No.: 35180-01-9
M. Wt: 152.57 g/mol
InChI Key: JHYNXXBAHWPABC-UHFFFAOYSA-N
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Description

Chloromethyl isopropyl carbonate is a chemical compound with the molecular formula C5H9ClO3. It is a colorless, transparent liquid primarily used as an intermediate in organic synthesis. This compound is particularly significant in the pharmaceutical industry, where it serves as an intermediate in the production of antiviral drugs such as tenofovir, which is used to treat HIV and hepatitis B .

Mechanism of Action

Target of Action

Chloromethyl isopropyl carbonate (CMIC) is primarily used as an organic synthesis intermediate . It plays a crucial role in the synthesis of antiviral drugs, particularly those used to treat HIV and Hepatitis B . The primary targets of CMIC are the key enzymes involved in the replication of these viruses.

Biochemical Pathways

CMIC is involved in the biochemical pathways related to the synthesis of antiviral drugs . The downstream effects of these pathways include the inhibition of viral replication, which helps to control the progression of diseases like HIV and Hepatitis B.

Result of Action

The molecular and cellular effects of CMIC’s action are primarily seen in its role in the production of antiviral drugs . By inhibiting key enzymes involved in viral replication, these drugs can help to control the spread of the virus within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of CMIC. For instance, temperature and pH levels can affect the rate and success of the chemical reactions in which CMIC is involved. Additionally, CMIC is described as a hazardous environmental substance , suggesting that its handling and disposal must be done with care to minimize environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl isopropyl carbonate can be synthesized through various methods. One common method involves the reaction of isopropyl chloroformate with paraformaldehyde in the presence of a catalyst. The reaction conditions are typically mild, and the catalyst can be reused, making the process cost-effective and suitable for industrial production .

Another method involves the reaction of dimethyl carbonate with chlorine under illumination, followed by the reaction with isopropanol. This method also yields high purity and is suitable for large-scale production .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of large reactors and controlled environments to ensure high yield and purity. The process is designed to be environmentally friendly, with minimal waste and by-products .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl isopropyl carbonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine would yield an amine derivative of the carbonate .

Scientific Research Applications

Chloromethyl isopropyl carbonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl methyl carbonate
  • Chloromethyl ethyl carbonate
  • Chloromethyl butyl carbonate

Uniqueness

Chloromethyl isopropyl carbonate is unique due to its specific structure, which provides a balance between reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules, where selective reactions are required .

Properties

IUPAC Name

chloromethyl propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-4(2)9-5(7)8-3-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYNXXBAHWPABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564020
Record name Chloromethyl propan-2-yl carbonate
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Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35180-01-9
Record name Chloromethyl 1-methylethyl carbonate
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URL https://commonchemistry.cas.org/detail?cas_rn=35180-01-9
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Record name Chloromethyl isopropyl carbonate
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Record name Chloromethyl propan-2-yl carbonate
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Record name Carbonic acid, chloromethyl 1-methylethyl ester
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Record name CHLOROMETHYL ISOPROPYL CARBONATE
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Synthesis routes and methods I

Procedure details

Propan-2-ol (785 mg, 13.19 mmol) was added to a solution of chloromethyl chloroformate (1.7 g, 13.19 mmol) in dry ethyl ether (20 mL). The reaction mixture was cooled to 0° C. Pyridine (1.043 g, 13.19 mmol) was added dropwise with stirring. Thereafter, the reaction mixture was stirred at room temperature for 20 hours. The heterogenous mixture was filtered and the filtrate was washed with citric acid 1% (2×20 mL), NaHCO3 1% (2×20 mL) and brine (20 mL). The organic layer was dried over Na2SO4, filtered and evaporated to give desired compound (1.71 g, 85%). 1H NMR (CDCl3) δ: 5.69 (s, 2H, ClCH2O), 4.92 (sept, J=6.26 Hz, 1H, OCH(CH3)2), 1.30 (d, J=6.27 Hz, 6H, OCH(CH3)2). 13C NMR (CDCl3) δ: 152.68, 73.60, 71.95, 21.52 (2C).
Quantity
785 mg
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.043 g
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

To a cold solution (approximately 10° C.) of chloromethylchloroformate (65 mL) in diethyl ether (1.4 L) was added isopropanol (56 mL) followed by a dropwise addition of pyridine (60 mL). After the addition the cold bath was removed and the reaction mixture was stirred for 18 h. The reaction mixture was poured into a separation funnel containing cold water (100 mL). The ether layer was separated and washed with water (100 mL×2) and then dried over Na2SO4. Evaporation of the solvent furnished the chloromethyl isopropyl carbonate (107 g, 95%). Chloromethyl isobutyl carbonate, chloromethyl neopentyl carbonate, chloromethyl tert butyl carbonate and chloromethyl 3-pentyl carbonate are prepared in a similar manner.
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Propanol (73.14 mmole, 5.6 mL) was added to a solution of chloromethyl chloroformate (73.85 mmole, 6.5 mL) in ether (100 mL). The reaction mixture was cooled to 0° C. and pyridine (74.18 mmole, 6 mL) was dropwise added with stirring. Thereafter, the reaction mixture was stirred at ambient temperature for 20 hours. The formed solids were filtered and the filtrate was washed with citric acid (1% aqueous), water, sodium bicarbonate solution (1%) and brine. The organic layer was dried over magnesium sulfate, filtered, and evaporated to dryness to yield 10.26 g (92%) of a colorless oil. MS (ES+): m/e 152 (M+H).
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods IV

Procedure details

The title compound was prepared according to the procedure as described in Example 26 step 1 using a solution of chloromethyl chloroformate (10 g, 78.2 mmol) in DCM (200 mL), a mixture of i-PrOH (6.6 mL, 86.2 mmol) and pyridine (7.5 mL, 93.2 mmol) in DCM (50 mL). The title compound was obtained as colorless oil (9.63 g, 81.0%) and was used in the next step without further purification. The title compound was characterized by 1H NMR as shown below:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
81%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Chloromethyl isopropyl carbonate in pharmaceutical research?

A: this compound is primarily used as a reagent in the synthesis of Tenofovir Disoproxil Fumarate (TDF) [, , , , , , , , , ]. TDF is an antiviral drug used to treat HIV and Hepatitis B.

Q2: Can you describe the role of this compound in the synthesis of TDF?

A: this compound acts as an alkylating agent, reacting with Tenofovir in an esterification reaction to form the disoproxil ester derivative, Tenofovir Disoproxil Fumarate [, , , , , , , ].

Q3: What are some of the catalysts used in conjunction with this compound during TDF synthesis?

A: Several catalysts have been explored to improve the efficiency of the esterification reaction, including triethylamine [, ], tetrabutylammonium bromide [], and polyethylene glycol [, ].

Q4: Are there any advantages to using specific catalysts in this reaction?

A: Yes, using dual catalysts like triethylamine and tetrabutylammonium bromide can significantly increase the yield and efficiency of Tenofovir Disoproxil Fumarate production, shortening the overall reaction time [].

Q5: What are the challenges associated with the purification of Tenofovir Disoproxil Fumarate after the esterification reaction?

A: One of the main challenges is achieving high purity levels. Research indicates the presence of residual this compound as an impurity in the final product [].

Q6: How do researchers address the challenge of residual this compound in the final product?

A: Specialized purification methods are employed to remove this compound and other impurities. One method involves a series of extractions using water and an organic solvent, followed by pH adjustments to separate the desired product [].

Q7: Are there any alternative methods for synthesizing this compound?

A: Yes, one method involves a two-step process. First, chlorodimethyl carbonate is synthesized through the reaction of dimethyl carbonate and chlorine under UV light in the presence of a photoinitiator. Then, chlorodimethyl carbonate reacts with isopropanol in a rectification tower with a controlled reflux ratio to yield this compound. This method boasts high raw material utilization and reduced environmental impact [].

Q8: What are the benefits of this alternative synthesis method?

A: This approach is considered more environmentally friendly due to its lower energy consumption, higher raw material recycling and utilization rate, simplified aftertreatment, and reduced environmental pollution [].

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C5H9ClO3, and its molecular weight is 152.58 g/mol.

Q10: Is there any information available about the spectroscopic data of this compound?

A: While the provided abstracts do not delve into the specific spectroscopic details of this compound, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity [, ].

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